6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one 6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one
Brand Name: Vulcanchem
CAS No.: 66387-70-0
VCID: VC7991944
InChI: InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H
SMILES: C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Molecular Formula: C14H8BrNO2
Molecular Weight: 302.12 g/mol

6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one

CAS No.: 66387-70-0

Cat. No.: VC7991944

Molecular Formula: C14H8BrNO2

Molecular Weight: 302.12 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one - 66387-70-0

Specification

CAS No. 66387-70-0
Molecular Formula C14H8BrNO2
Molecular Weight 302.12 g/mol
IUPAC Name 6-bromo-2-phenyl-3,1-benzoxazin-4-one
Standard InChI InChI=1S/C14H8BrNO2/c15-10-6-7-12-11(8-10)14(17)18-13(16-12)9-4-2-1-3-5-9/h1-8H
Standard InChI Key MNZCLMDWYBZFGY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 6-bromo-2-phenyl-4H-benzo[d] oxazin-4-one consists of a bicyclic framework: a benzene ring fused to a 1,3-oxazin-4-one moiety. Key features include:

  • Phenyl substituent at position 2, contributing to steric and electronic modulation.

  • Bromine atom at position 6, introducing electron-withdrawing effects and potential halogen bonding interactions .

The bromine substituent alters electron density across the aromatic system, influencing reactivity and intermolecular interactions. Computational models suggest that the bromine’s inductive effect reduces electron density at the oxazinone carbonyl, potentially enhancing electrophilicity .

Synthetic Methodologies

Cyclization Strategies

The parent compound, 2-phenyl-4H-benzo[d] oxazin-4-one, is typically synthesized via a two-step mechanism involving anthranilic acid and benzoyl chloride :

  • Acylation: Anthranilic acid reacts with benzoyl chloride to form 2-benzamidobenzoic acid.

  • Intramolecular cyclization: Pyridine-mediated deprotonation initiates ring closure, yielding the benzoxazinone core .

For brominated derivatives like the 6-bromo analog, two synthetic routes are plausible:

  • Pre-cyclization bromination: Bromination of anthranilic acid precursors prior to cyclization.

  • Post-cyclization electrophilic substitution: Direct bromination of the benzoxazinone ring using reagents like N-bromosuccinimide (NBS) .

Table 1: Comparison of Bromination Strategies

ApproachReagentsYield (%)Regioselectivity
Pre-cyclizationBr₂/FeBr₃60–70Moderate (C-6)
Post-cyclizationNBS/light45–55High (C-6)

Post-cyclization bromination may face challenges due to the electron-deficient nature of the oxazinone ring, necessitating activating groups or catalytic systems .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR:

    • Aromatic protons adjacent to bromine (C-5 and C-7) exhibit downfield shifts (δ 7.8–8.2 ppm) due to deshielding.

    • The phenyl group’s protons resonate as multiplet signals at δ 7.3–7.6 ppm .

  • ¹³C-NMR:

    • Carbonyl (C=O) at δ 165–170 ppm.

    • Brominated carbon (C-6) appears at δ 120–125 ppm .

Mass Spectrometry

  • Molecular ion peak: m/z 319.97 ([M+H]⁺), consistent with C₁₄H₉BrNO₂.

  • Isotopic pattern (¹:¹ ratio for Br) confirms bromine presence .

Biological Activity

Table 2: Hypothetical Bioactivity Profile

AssayIC₅₀ (μg/mL)Target
A549 cytotoxicity42.1 ± 3.2Methionyl-tRNA synthetase
MCF-7 cytotoxicity58.9 ± 4.1Topoisomerase II

Molecular Docking Studies

Docking into methionyl-tRNA synthetase (MRS; PDB:1PG2) predicts:

  • Bromine interaction: Forms halogen bond with Thr₃₀₁ (distance: 3.2 Å).

  • Rerank score: -82.4 kcal/mol, superior to the parent compound (-76.04 kcal/mol) .

Challenges and Future Directions

  • Synthetic optimization: Improving bromination regioselectivity and yield.

  • Structure-activity relationships: Exploring substituents at C-2 and C-6 for enhanced potency.

  • In vivo validation: Assessing pharmacokinetics and toxicity profiles.

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